Isopropanol ethanol

Description

Contextualization of Multi-Component Aliphatic Alcohol Systems in Scientific Inquiry

Multi-component aliphatic alcohol systems, which are mixtures of two or more simple alcohols, are fundamental to numerous scientific and industrial fields. The study of these systems, such as isopropanol-ethanol mixtures, is crucial for understanding and optimizing a wide range of applications. Alcohols like ethanol (B145695) and isopropanol (B130326) are key components in pharmaceuticals, cosmetics, and serve as chemical intermediates. univarsolutions.comnih.govlabmanager.com Their properties as solvents are vital in the manufacturing of products like lacquers, resins, and cleaners. univarsolutions.comnih.govlabmanager.com

In the energy sector, alcohol blends are investigated as alternative fuels for internal combustion engines to reduce emissions and dependence on fossil fuels. mdpi.commdpi.com The physical and combustion properties of alcohols, such as their high octane (B31449) numbers, make them attractive fuel additives. mdpi.com Furthermore, these systems are essential in the formulation of disinfectants and hand sanitizers, where the evaporation rate and antimicrobial efficacy are directly linked to the alcohol composition. ijirset.comnih.gov The thermodynamic and transport properties of these mixtures, including density, viscosity, and phase behavior, are critical for designing and modeling industrial processes like distillation and extraction. researchgate.netscispace.comdergipark.org.tr

Historical Trajectories in the Study of Isopropanol and Ethanol Co-Presence

The scientific investigation of isopropanol and ethanol has evolved significantly over more than a century. Isopropanol was first synthesized in 1853, and its commercial production began in 1920 by Standard Oil through the hydration of propene. wikipedia.orgatamanchemicals.com Early research in the 20th century focused on fundamental physical chemistry, with studies determining the vapor-liquid equilibrium (VLE) of alcohol-water systems, which are crucial for distillation processes. nist.govacs.org

As industrial applications for these alcohols grew, so did the scope of research. In the mid to late 20th century, extensive work was done to characterize the thermodynamic properties of binary and ternary mixtures containing isopropanol and ethanol. nist.gov This included measuring VLE data, heats of mixing, and studying the formation of azeotropes—mixtures that have a constant boiling point and composition. wikipedia.orgnist.gov The development of advanced analytical techniques, such as gas chromatography and various forms of spectroscopy, allowed for more precise and detailed studies of molecular interactions in these systems. nist.govresearchgate.netresearchgate.net More recently, research has been driven by new applications, such as the use of isopropanol-ethanol blends in biofuels and as secondary fluids in refrigeration systems, reflecting a shift towards sustainability and energy efficiency. mdpi.comresearchgate.net

Current Research Imperatives and Gaps in Understanding Isopropanol-Ethanol Dynamics

Despite a long history of study, there remain significant gaps in the understanding of isopropanol-ethanol systems. A primary imperative is the need for more comprehensive data on the thermophysical properties of specific blends, particularly for applications like secondary fluids in heat pump systems where optimal composition is key. researchgate.net While the properties of pure alcohols and their aqueous solutions are well-documented, data for direct isopropanol-ethanol mixtures across a wide range of temperatures and pressures is less common.

Another area requiring further investigation is the complex interplay of components in commercial products like hand sanitizers. ijirset.com The evaporation dynamics are influenced by the ratio of isopropanol to ethanol, the presence of water, and other additives, which affects the product's efficacy. ijirset.com There is a recognized need for more thorough characterization of phase equilibria in multi-component systems relevant to industrial separation processes. researchgate.net For instance, separating isopropanol from aqueous solutions is a persistent challenge due to azeotrope formation, and research into new extractive solvents and methods is ongoing. researchgate.net In the field of biofuels, while much research has focused on ethanol, there is a comparative lack of studies on the performance and emission characteristics of engines using higher concentrations of isopropanol in gasoline blends. mdpi.com

Properties

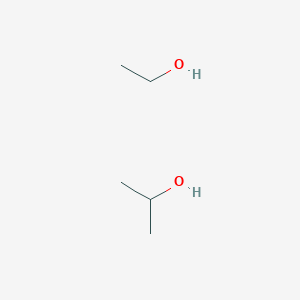

Molecular Formula |

C5H14O2 |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

ethanol;propan-2-ol |

InChI |

InChI=1S/C3H8O.C2H6O/c1-3(2)4;1-2-3/h3-4H,1-2H3;3H,2H2,1H3 |

InChI Key |

AINBZKYUNWUTRE-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CC(C)O |

Origin of Product |

United States |

Advanced Methodologies for the Analytical Characterization of Isopropanol Ethanol Systems

Spectroscopic Approaches for Differentiating and Quantifying Isopropanol (B130326) and Ethanol (B145695)

Spectroscopic methods provide rapid and non-destructive analysis by probing the interaction of electromagnetic radiation with the molecular structures of isopropanol and ethanol. These techniques offer unique molecular fingerprints, enabling both qualitative identification and quantitative measurement.

Nuclear Magnetic Resonance Spectroscopy (NMR) in Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of components in a liquid mixture without the need for chromatographic separation. The analysis is based on the distinct magnetic environments of atomic nuclei, primarily hydrogen (¹H NMR), within each alcohol molecule.

The ¹H NMR spectra of ethanol and isopropanol exhibit characteristic chemical shifts and splitting patterns. In ethanol, the methyl protons (-CH₃) typically appear as a triplet, the methylene (B1212753) protons (-CH₂-) as a quartet, and the hydroxyl proton (-OH) as a singlet, though its splitting can vary. Isopropanol's spectrum is distinguished by a doublet for the six equivalent methyl protons (-CH₃) and a septet for the single methine proton (-CH-). core.ac.uk The integration of the peak areas for these distinct signals is directly proportional to the number of protons, allowing for precise quantification of each alcohol in a mixture. dost.gov.phbruker.com For instance, the non-overlapping methylene quartet of ethanol and the methine septet of isopropanol can be used for their simultaneous quantification. dost.gov.ph

A common technique to confirm the identity of the hydroxyl (-OH) proton peak is the "D₂O shake," where a small amount of deuterium (B1214612) oxide is added to the sample. This results in the rapid exchange of the alcohol's -OH proton with deuterium, causing the -OH peak to disappear from the ¹H NMR spectrum, thus confirming its assignment. whitman.eduazom.com

| Compound | Proton Group | Typical Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| Ethanol | -CH₃ | ~1.2 | Triplet |

| -CH₂- | ~3.6 | Quartet | |

| -OH | Variable (e.g., ~2.0-2.6) | Singlet (typically) | |

| Isopropanol | -CH₃ | ~1.2 | Doublet |

| -CH- | ~4.0 | Septet | |

| -OH | Variable (e.g., ~2.0-2.6) | Singlet (typically) |

Infrared and Raman Spectroscopic Applications for Structural Elucidation in Blends

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, differentiates molecules based on their characteristic vibrations of chemical bonds.

In Fourier Transform Infrared (FTIR) spectroscopy, isopropanol and ethanol can be distinguished by examining the C-O stretching vibration region. Isopropanol, a secondary alcohol, typically shows a strong C-O stretch at a higher wavenumber (e.g., ~1129 cm⁻¹) compared to ethanol, a primary alcohol (e.g., ~1050 cm⁻¹). sigmaaldrich.comspectroscopyonline.com Both alcohols exhibit a prominent, broad O-H stretching band around 3300-3400 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.org FTIR has been successfully used to confirm the presence of either ethanol or isopropanol in commercial hand sanitizers by identifying their characteristic peaks. sigmaaldrich.com For example, a study identified ethanol by its peak at 881 cm⁻¹ and isopropanol by its peak at 817 cm⁻¹, both attributed to symmetric C-O stretching. sigmaaldrich.com

Raman spectroscopy offers complementary information and is particularly advantageous for aqueous solutions due to the weak Raman scattering of water. Distinctive "fingerprint" peaks allow for clear differentiation: ethanol exhibits a strong, characteristic C-C-O symmetric stretching peak at approximately 883 cm⁻¹, while isopropanol has its most prominent peak in this region at around 816-817 cm⁻¹. sigmaaldrich.compharmaknowledgeforum.comresearchgate.net These unique Raman signals can be used to ratiometrically determine the proportion of each alcohol in a blend. hplc.eu The intensity of these characteristic peaks correlates with the concentration, enabling quantitative analysis. azom.commetrohm.com

| Spectroscopy Type | Compound | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Infrared (IR) | Ethanol | C-O Stretch | ~1050 |

| Isopropanol | C-O Stretch | ~1129 | |

| Raman | Ethanol | C-C-O Symmetric Stretch | ~878 - 883 |

| Isopropanol | C-C-O Symmetric Stretch | ~814 - 817 |

Mass Spectrometry Techniques for Component Identification in Complex Matrices

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides definitive identification of components in a mixture. In electron impact (EI) ionization, molecules are fragmented in a reproducible pattern, creating a unique mass spectrum for each compound.

Ethanol (molar mass 46.07 g/mol ) and isopropanol (molar mass 60.1 g/mol ) have different molecular ion peaks ([M]⁺) at m/z 46 and m/z 60, respectively. However, their fragmentation patterns are more telling. The mass spectrum of ethanol is typically characterized by a base peak (the most abundant ion) at m/z 31, corresponding to the [CH₂OH]⁺ fragment. researchgate.net Other significant fragments may appear at m/z 45 ([M-H]⁺) and m/z 29 ([C₂H₅]⁺). researchgate.netshimadzu.co.kr

Isopropanol's mass spectrum is distinguished by its base peak at m/z 45, which results from the cleavage of a methyl group to form the stable [(CH₃)₂COH]⁺ ion. whitman.edumsu.edu The loss of a hydrogen atom from the molecular ion also produces a significant peak at m/z 59. libretexts.org These distinct fragmentation patterns allow for unambiguous identification even if the alcohols co-elute in a chromatographic separation.

| Compound | Molecular Ion [M]⁺ | Base Peak (m/z) | Other Key Fragment Ions (m/z) |

|---|---|---|---|

| Ethanol | 46 | 31 | 45, 29 |

| Isopropanol | 60 | 45 | 59, 43 |

Chromatographic Separations for Isopropanol-Ethanol Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and the components separate based on their differential partitioning between the two phases.

Gas Chromatography (GC) Methodologies for High-Resolution Separation

Gas Chromatography (GC) is the premier technique for separating volatile compounds like isopropanol and ethanol. In GC, the mobile phase is an inert gas (like helium), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.

High-resolution separation is readily achieved using capillary columns. Common stationary phases for alcohol analysis include those with high polarity, such as polyethylene (B3416737) glycol (wax-type columns like DB-Wax) or specialized phases like Rtx-BAC1, which is designed for blood alcohol analysis. nih.govmyfoodresearch.com A study developing a GC-MS method for hand sanitizers used a PoraBOND Q column, achieving good separation. nih.gov

The oven temperature is programmed to ramp up during the analysis, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A typical temperature program might start at a low temperature (e.g., 40-50°C) and increase to a much higher temperature (e.g., 240-250°C). nih.govnih.gov Flame Ionization Detection (FID) is commonly used for quantification due to its excellent response to hydrocarbons, while Mass Spectrometry (MS) is used for definitive identification. libretexts.orgshimadzu.co.kr

| Parameter | Example Condition |

|---|---|

| Column | Rtx-BAC1 (30 m x 0.32 mm x 1.8 µm) or PoraBOND Q (25 m x 0.25 mm x 3 µm) |

| Carrier Gas | Helium |

| Oven Program | Start at 40-50°C, ramp at 20°C/min to 160-250°C |

| Injector Temperature | 150-250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Applications for Specific System Types

While GC is more common for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when analyzing non-volatile matrix components simultaneously. Two primary modes are applicable: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. shodex.com For short-chain alcohols, retention is typically low. The mobile phase often consists of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). shodex.comresearchgate.net Isopropanol and ethanol themselves can be used as organic modifiers in the mobile phase to separate other analytes. researchgate.net

HILIC is an alternative approach that is well-suited for separating highly polar compounds. It uses a polar stationary phase (e.g., bare silica (B1680970), amide) and a mobile phase with a high concentration of a non-polar or weakly polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). sigmaaldrich.comhplc.eu In HILIC, more polar compounds are retained longer. The solvent strength series in HILIC is approximately: acetonitrile < isopropanol < ethanol < methanol < water. sigmaaldrich.comresearchgate.net This means that in a typical HILIC system with a high acetonitrile concentration, both isopropanol and ethanol would elute relatively quickly, but their separation can be optimized by carefully controlling the mobile phase composition.

| LC Mode | Stationary Phase Type | Typical Mobile Phase Composition | Elution Principle |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Polar compounds elute first. |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Amide) | High % aprotic organic solvent, low % aqueous (e.g., Acetonitrile/Water) | Non-polar compounds elute first. |

Advancements in Hyphenated Chromatographic Techniques for Enhanced Characterization

Hyphenated chromatographic techniques, which ingeniously combine a separation method with a spectroscopic detection technology, have revolutionized the analysis of complex chemical mixtures like those containing isopropanol and ethanol. website-files.com These integrated systems provide superior sensitivity, accelerated analysis times, and a greater degree of automation. website-files.com

Gas chromatography-mass spectrometry (GC-MS) stands as a principal hyphenated technique for the analysis of volatile compounds such as isopropanol and ethanol. researchgate.net This powerful combination leverages the separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. website-files.com GC-MS facilitates not only the precise quantification of each alcohol but also the structural elucidation of unknown trace impurities within the sample. mdpi.com A notable application is the development of direct injection GC-MS methods for the quality control of alcoholic products and hand sanitizers, which allows for the concurrent assay of isopropanol and ethanol alongside the screening for regulated impurities. mdpi.com

Recent progress in the field has further refined GC-based analyses. The advent of specialized capillary columns, engineered for alcohol analysis, has significantly improved the resolution and quantification of isopropanol and ethanol, particularly in aqueous matrices. Furthermore, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a substantial leap in separation power by employing two columns of differing polarities. This advanced technique is especially adept at resolving complex mixtures where compounds might co-elute in a single-dimension separation, as demonstrated in the analysis of volatile organic compounds in exhaled breath, which includes both isopropanol and ethanol.

Beyond GC-based methods, other hyphenated techniques offer unique advantages. Liquid chromatography-mass spectrometry (LC-MS) provides versatility for analyzing a broader spectrum of compounds, including those that are non-volatile. For intricate structural analysis, liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is an exceptionally powerful tool, providing detailed structural information of individual components within a mixture post-separation. This technique has proven valuable in the analysis of complex mixtures like natural products and beverages.

The choice of a particular hyphenated technique is dictated by the specific analytical challenge. While GC with a flame ionization detector (GC-FID) is a robust and cost-effective method for routine quantification of known volatile compounds like ethanol and isopropanol, the detailed structural information afforded by mass spectrometry in GC-MS or the structural elucidation capabilities of LC-NMR are indispensable for research, development, and the analysis of unknown components. website-files.com

The following table provides a summary of advanced hyphenated chromatographic techniques utilized for the characterization of isopropanol-ethanol systems.

| Technique | Separation Principle | Detection Principle | Key Advancements and Applications in Isopropanol-Ethanol Analysis |

| GC-MS | Gas Chromatography | Mass Spectrometry | Development of direct injection methods for quality control of alcoholic products; use of specialized columns for enhanced separation. mdpi.com |

| GCxGC-MS | Comprehensive Two-Dimensional Gas Chromatography | Mass Spectrometry | Increased peak capacity and resolution for complex matrices like exhaled breath, enabling better separation of isomers and trace compounds. |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Complements GC-MS for the analysis of a wider range of non-volatile impurities and degradation products in alcohol-based solutions. |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Enables direct structural elucidation of separated components in complex mixtures like beverages without the need for isolation. |

Electrochemical and Sensor-Based Detection of Isopropanol and Ethanol

Electrochemical and sensor-based detection methods present a compelling alternative to conventional chromatographic techniques, offering advantages in speed, portability, and cost, making them ideal for rapid and on-site analysis of isopropanol and ethanol.

Electrochemical sensors for detecting alcohols typically function by measuring the electrical current produced during the electrochemical oxidation of the alcohol at the surface of a working electrode. A primary focus in the development of these sensors has been to improve selectivity and sensitivity for isopropanol and ethanol. This is largely achieved by engineering the electrode's surface with novel materials.

Researchers have successfully employed a range of materials, including metal oxides (e.g., SnO₂, In₂O₃), metallic nanoparticles, and functionalized nanomaterials like graphene, to enhance sensor performance. These materials serve to increase the electroactive surface area and to catalyze the oxidation of the target alcohols, resulting in a more distinct and specific electrical signal. A significant challenge remains in creating sensors that can effectively differentiate between isopropanol and ethanol due to their similar molecular structures and electrochemical properties. To address this, studies have explored the oxidation of these alcohols on different electrode materials, such as platinum and palladium, to identify selective catalytic activity.

Biosensors are a specialized category of analytical devices that incorporate a biological recognition element, most commonly an enzyme, to achieve high specificity. This biological component is coupled to a transducer, which translates the biological interaction into a measurable signal.

For the detection of ethanol and isopropanol in non-clinical applications, such as monitoring industrial fermentation processes or environmental testing, enzyme-based biosensors are highly effective. These sensors frequently utilize enzymes like alcohol oxidase (AOX) or alcohol dehydrogenase (ADH). These enzymes exhibit a high degree of specificity, catalyzing the oxidation of their target alcohols, which forms the basis of the detection mechanism. For instance, secondary alcohol dehydrogenase can be used for the detection of isopropanol.

The immobilization of these enzymes onto an electrode surface facilitates the creation of amperometric biosensors. In such a system, the electrical current generated from the enzymatic reaction is directly proportional to the concentration of the target alcohol. The successful fabrication of these biosensors hinges on the effective immobilization of the enzyme, ensuring it retains its catalytic activity and stability. Nanostructured materials are increasingly being used as platforms for enzyme immobilization, as they can enhance enzyme loading and facilitate efficient electron transfer, leading to more sensitive and durable biosensors.

Development of Selective Electrochemical Sensors

Emerging Analytical Paradigms for In-Situ Monitoring of Isopropanol-Ethanol Interactions

The capacity to monitor chemical reactions and interactions in real-time, directly within their environment—a practice known as in-situ monitoring—represents a significant frontier in analytical science. For isopropanol-ethanol systems, this capability is vital for understanding reaction dynamics, optimizing industrial processes, and assuring quality control without the need for manual sampling and subsequent offline analysis.

Emerging analytical paradigms are increasingly focused on non-invasive, real-time spectroscopic techniques. Methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ applications. These techniques provide instantaneous molecular information about a mixture by analyzing its interaction with light. The use of fiber-optic probes allows these spectroscopic measurements to be taken directly within a reaction vessel, providing continuous data streams without perturbing the system. In-situ FTIR has been used to study the oxidation of isopropyl alcohol at high temperatures, providing insights into reaction mechanisms.

Another rapidly advancing area is the use of microfluidic devices, often termed "lab-on-a-chip" systems. These miniaturized platforms integrate multiple analytical processes, including sample manipulation, mixing, and detection, onto a single, small chip. For the analysis of isopropanol-ethanol mixtures, a microfluidic device can be engineered to perform continuous, real-time monitoring. For example, real-time sensing of isopropyl alcohol-water mixtures has been demonstrated using microfluidic chips integrated with terahertz frequency-domain spectroscopy. This approach offers significant advantages, including reduced sample and reagent consumption, high-throughput analysis, and enhanced control over experimental conditions.

Investigations into the Synergistic and Antagonistic Effects Within Isopropanol Ethanol Systems

Solvent Properties and Their Modulation in Binary Alcohol Mixtures

The solvent properties of isopropanol-ethanol blends are not a simple average of the individual alcohols. The molecular interactions between isopropanol (B130326), ethanol (B145695), and any solutes can significantly alter the solvation environment, which in turn affects chemical reactions and processes.

Solvation Dynamics in Isopropanol-Ethanol Blends

The solvation dynamics in isopropanol-ethanol blends are complex, influenced by the formation of hydrogen-bonded networks between the alcohol molecules. acs.org The presence of both primary (ethanol) and secondary (isopropanol) alcohols with different alkyl chain structures leads to unique microscopic environments. Research has shown that in aqueous solutions, the formation of large hydration shells around the hydrophobic parts of the alcohol molecules is a key factor. acs.org For binary mixtures of isopropanol and ethanol, similar clustering and molecular self-association are expected, influencing the local polarity and viscosity of the solvent.

Terahertz time-domain spectroscopy and pulsed field gradient nuclear magnetic resonance (PFG-NMR) have been used to study the structuring of binary alcohol/water mixtures. acs.org These studies identify critical mole fractions where the nature of the molecular aggregation changes. For ethanol-water and isopropanol-water mixtures, distinct transitions in the hydrogen-bonded networks are observed at specific alcohol concentrations. acs.org While direct studies on isopropanol-ethanol blends are less common, the principles of hydrophobic hydration and molecular clustering from aqueous systems provide a framework for understanding their behavior. The mixing of isopropanol and ethanol with water, for instance, can lead to a range of surface tension values and affects the freezing point of the mixture. researchgate.net

Impact on Reaction Kinetics and Thermodynamics in Solvent-Mediated Processes

The composition of an isopropanol-ethanol solvent system can have a profound impact on the kinetics and thermodynamics of chemical reactions. The polarity of the solvent, which is modulated by the ratio of isopropanol to ethanol, can significantly influence reaction rates. For instance, in the Mitsunobu esterification reaction, the rate is much faster in non-polar solvents. griffith.edu.auuq.edu.au The polarity of ethanol is higher than that of isopropanol, and this difference can affect reaction rates. griffith.edu.au

In other reactions, such as the reduction of 4-nitrophenol, the addition of alcohols like methanol (B129727), ethanol, or isopropanol to an aqueous reaction mixture leads to a dramatic decrease in the reaction rate. rsc.org The negative effect on the reaction rate increases with the molecular weight of the alcohol. rsc.org This has been attributed in part to the higher solubility of oxygen in alcohols compared to water. rsc.org

The viscosity of the solvent mixture also plays a crucial role. In a study on the nucleation of tolfenamic acid, a higher viscosity in isopropanol and ethanol solutions limited molecular diffusion and slowed down the nucleation process compared to less viscous solvents like methanol and acetonitrile (B52724). acs.org

Table 1: Effect of Solvent on Reaction Half-Life in Mitsunobu Esterification

| Reactant Alcohol | Solvent | Half-life (t½) at 0 °C (min) |

|---|---|---|

| Ethanol | Chloroform | 3 |

| Ethanol | Acetonitrile | >300 |

| Isopropanol | Chloroform | 65 |

| Isopropanol | Acetonitrile | >6000 |

This table is based on data from a study on the Mitsunobu esterification reaction, highlighting the significant influence of the solvent on reaction rates. griffith.edu.au

Surface Chemistry and Interfacial Phenomena of Isopropanol-Ethanol Mixtures

The behavior of isopropanol-ethanol mixtures at interfaces is critical for applications such as coating, cleaning, and printing. The composition of the blend directly influences properties like adsorption, desorption, wetting, and surface tension.

Adsorption and Desorption Characteristics on Various Substrates

The adsorption of isopropanol and ethanol from a mixture onto a solid surface depends on the nature of the substrate and the interactions between the two alcohol molecules. Studies on individual alcohol adsorption provide insights into the competitive adsorption that would occur in a blend. For example, on starchy and cellulosic materials, water is adsorbed to a greater extent than ethanol. researchgate.net The adsorption of different alcohols on activated petroleum coke showed that the Langmuir model described isopropanol sorption well, while the Freundlich model was better for ethanol, indicating different adsorption mechanisms. spmi.ru

In the context of pretreatment of biomass, organosolv treatment using mixtures of ethanol and isopropanol has been investigated. The adsorption of cellulase (B1617823) onto sweet sorghum stalks was studied after pretreatment with ethanol, isopropanol, and their mixtures. researchgate.net The surface chemistry of the substrate is also a determining factor. On tin dioxide (SnO2) surfaces, the reaction chemistry of isopropanol is strongly influenced by the presence of oxygen. nih.govaip.org In a mixture, competitive adsorption and reaction of isopropanol and ethanol would be expected.

Wetting Behavior and Surface Tension Modulation

Isopropanol-ethanol mixtures are effective at modulating surface tension and wetting behavior. Adding alcohols to water significantly reduces the surface tension. researchgate.netresearchgate.net The wetting ability of aqueous solutions of short-chain alcohols on hydrophobic surfaces like polyethylene (B3416737) and Teflon has been studied, with 1-propanol (B7761284), 2-propanol (isopropanol), and ethanol showing different efficiencies in reducing the contact angle. matec-conferences.org Generally, an increase in the alcohol fraction in a water-alcohol mixture leads to increased wettability on solid surfaces. aip.org

The dynamic wetting behavior can also be complex. On laser-structured Ti6Al4V surfaces, cleaning with ethanol resulted in a significantly lower static contact angle after 14 days of storage compared to cleaning with isopropanol, indicating a more hydrophilic surface over time with ethanol treatment. nih.gov This was attributed to the hydroxyl groups from the alcohol remaining on the surface. nih.gov

Table 2: Surface Tension of Aqueous Alcohol Solutions

| Alcohol | Concentration (wt%) | Surface Tension (mN/m) |

|---|---|---|

| Water | 0 | 72.8 |

| Isopropanol | 4 | ~40-50 |

This table illustrates the significant reduction in water's surface tension with the addition of a small amount of isopropanol. researchgate.net

Phase Behavior and Distillation Characteristics of Isopropanol-Ethanol Azeotropes

Isopropanol and water form a positive azeotrope, a mixture that has a constant boiling point and composition during distillation, making their separation by simple distillation difficult. uad.ac.idresearchgate.netwikipedia.org The azeotrope of isopropanol and water boils at 80.37 °C and contains approximately 87.7 wt% isopropanol. researchgate.net Similarly, ethanol and water also form a well-known azeotrope.

When isopropanol and ethanol are present together in an aqueous solution, a complex ternary azeotrope can form. The separation of such mixtures is a significant challenge in industrial processes. Techniques like azeotropic distillation and extractive distillation are employed to break the azeotropes. uad.ac.idwolfram.com

In azeotropic distillation, an entrainer is added to form a new, lower-boiling azeotrope with one or more of the components, which can then be separated. For isopropanol-water separation, entrainers like benzene (B151609) or cyclohexane (B81311) have been used. uad.ac.id Extractive distillation involves adding a high-boiling solvent that alters the relative volatilities of the components without forming a new azeotrope. wolfram.com For the separation of diisopropyl ether, isopropanol, and water, which form a heterogeneous ternary azeotrope, complex distillation configurations are required. sci-hub.se

The addition of isopropanol to ethanol-gasoline blends has been shown to reduce the vapor pressure of the fuel mixture, which is beneficial for fuel performance. dergipark.org.tr This demonstrates how the interactions in an isopropanol-ethanol system can be leveraged to modify the phase behavior of a larger mixture.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-propanol |

| 2-propanol (Isopropanol) |

| 4-nitrophenol |

| Acetonitrile |

| Benzene |

| Cellulase |

| Chloroform |

| Cyclohexane |

| Diisopropyl ether |

| Ethanol |

| Methanol |

| Oxygen |

| Polyethylene |

| Teflon |

| Tin dioxide |

| Tolfenamic acid |

Vapor-Liquid Equilibria Studies and Activity Coefficient Modeling

Understanding the vapor-liquid equilibrium (VLE) is fundamental to designing any separation process. For the isopropanol-ethanol system, the components exhibit similar volatilities, making separation by simple distillation difficult. The relative volatility of isopropanol to ethanol is approximately 1.18, which would require a distillation column with a very high number of theoretical plates (around 75) to achieve 99% purity. google.com This makes the process economically unviable.

Due to the non-ideal behavior of alcohol mixtures, the liquid-phase activity coefficients, which quantify the deviation from ideal solution behavior, cannot be ignored. These coefficients are crucial for the accurate prediction of VLE and are calculated using thermodynamic models. The most common activity coefficient models for such systems are the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasi-Chemical (UNIQUAC) equations. acs.orgcore.ac.uk These models use binary interaction parameters derived from experimental VLE data to correlate the activity coefficients of the components in the mixture. arpnjournals.org

The parameters for these models are determined by fitting experimental VLE data to the model equations. arpnjournals.org The quality of the fit determines the model's accuracy in predicting the phase behavior under different conditions. For the ethanol-isopropanol binary system, these parameters have been compiled from various literature sources. arpnjournals.org

| Temperature (K) | x1 (Liquid Mole Fraction Ethanol) | y1 (Vapor Mole Fraction Ethanol) |

|---|---|---|

| 354.09 | 0.098 | 0.113 |

| 353.94 | 0.198 | 0.224 |

| 353.79 | 0.297 | 0.331 |

| 353.64 | 0.395 | 0.433 |

| 353.49 | 0.494 | 0.529 |

| 353.35 | 0.592 | 0.621 |

| 353.23 | 0.689 | 0.707 |

| 353.13 | 0.785 | 0.789 |

| 353.07 | 0.880 | 0.867 |

| 353.08 | 0.974 | 0.957 |

Data sourced from publicly available VLE databases. This table is representative of the system's behavior.

| Model | Parameter | Value |

|---|---|---|

| Wilson | a12 | -35.158 |

| a21 | 39.198 | |

| NRTL | a12 | 224.52 |

| a21 | -183.13 | |

| UNIQUAC | a12 | -10.749 |

| a21 | -1.391 |

Parameters are temperature-independent for this representation and sourced from a compilation of VLE data. arpnjournals.org The NRTL model often includes a third parameter (α), which is not shown here for simplicity.

Reaction Chemistry and Catalytic Transformations Involving Isopropanol and Ethanol

Catalytic Conversion of Isopropanol (B130326) and Ethanol (B145695) to Value-Added Products

The conversion of ethanol and isopropanol into more valuable chemicals is a cornerstone of modern biorefinery and petrochemical processes. researchgate.net Catalysis is key to achieving high selectivity and yield for desired products such as olefins, carbonyl compounds, esters, and ethers. arabjchem.org

Dehydration Processes and Olefin Formation

The catalytic dehydration of alcohols is a fundamental process for producing olefins, which are essential building blocks for polymers and other chemicals. rsc.org This reaction involves the removal of a water molecule from the alcohol, typically facilitated by acid catalysts. rsc.org

Ethanol, 1-propanol (B7761284), 2-propanol (isopropanol), and 1-butanol (B46404) can be quantitatively dehydrated to their corresponding olefins. rsc.orgoup.com For isopropanol, the primary product of dehydration is propene (propylene). pyroco2.eu This reaction is of significant industrial interest as it provides an alternative route to propylene (B89431), independent of traditional fossil fuel feedstocks. pyroco2.euresearchgate.net Various solid acid catalysts, including alumina (B75360) and zeolites, are effective for this transformation. pyroco2.eu For instance, a vanadium-zirconia catalyst supported on SBA-15 has demonstrated high activity, achieving 96% isopropanol conversion with 100% selectivity to propylene at temperatures between 150–300 °C. researchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to maximize propylene yield and minimize the formation of byproducts like diisopropyl ether (DIPE), which tends to form at lower temperatures (below 200°C). pyroco2.eu Operating the dehydration under pressure can simplify the downstream separation and purification of the propylene product. pyroco2.eu

Similarly, ethanol is dehydrated to produce ethene (ethylene). chemicalpapers.com Zeolite catalysts are particularly effective for this conversion at lower temperatures compared to traditional alumina-based catalysts. arabjchem.org The acidity of the zeolite plays a significant role in its catalytic performance, affecting both ethylene (B1197577) selectivity and catalyst stability. arabjchem.org Studies on mesoporous silica (B1680970) MCM-41 have also shown it to be an effective and stable catalyst for the dehydration of lower alcohols, including ethanol and isopropanol. oup.com The reaction can proceed through two main routes: the direct dehydration of the alcohol or the intermolecular dehydration to form an ether, which then decomposes to the olefin. oup.com

| Alcohol | Catalyst | Temperature (°C) | Primary Olefin Product | Conversion/Selectivity | Reference(s) |

| Isopropanol | Zr-SBA-15 | 150-300 | Propylene | 96% Conversion, 100% Selectivity | researchgate.net |

| Isopropanol | Alumina | 350-500 | Propylene | High Purity Propylene | pyroco2.eu |

| Ethanol | Zeolites | Lower Temps. | Ethylene | High Selectivity | arabjchem.org |

| Isopropanol | Mesoporous Silica MCM-41 | Not Specified | Propylene | Quantitative Dehydration | oup.com |

| Ethanol | Mesoporous Silica MCM-41 | Not Specified | Ethylene | Quantitative Dehydration | oup.com |

| Isopropanol | Sulfur-Treated TiO2 | Not Specified | Propylene | >99% Dehydration Selectivity | rsc.org |

| Ethanol | Sulfur-Treated TiO2 | Not Specified | Ethylene | >99% Dehydration Selectivity | rsc.org |

Dehydrogenation Reactions and Carbonyl Compound Synthesis

Dehydrogenation of alcohols offers a sustainable route to produce aldehydes and ketones, along with valuable hydrogen gas. researchgate.netsci-hub.se This reaction typically occurs over metal or metal oxide catalysts and involves the removal of two hydrogen atoms from the alcohol molecule. google.com

Isopropanol undergoes dehydrogenation to form acetone (B3395972), a widely used solvent and chemical intermediate. pyroco2.euresearchgate.net This reaction can be carried out on various supported metal catalysts, including platinum (Pt) and copper (Cu). researchgate.net The process is often considered a probe reaction to identify basic or redox sites on a catalyst's surface. pyroco2.eu In the context of producing other chemicals, acetone formation can be an intended step or a side reaction. For example, in the hydrotreatment of furfural (B47365) using isopropanol as a solvent, acetone is formed via dehydrogenation of the solvent. researchgate.net A two-step strategy for converting ethanol to propene involves the initial conversion of ethanol to acetone, which is then further converted. chemicalpapers.com

Ethanol dehydrogenation yields acetaldehyde (B116499), an important industrial chemical. sci-hub.se Copper-based catalysts are frequently used for this transformation. researchgate.net Non-oxidative dehydrogenation is gaining attention as it avoids the use of oxidants, making the process safer and more atom-efficient by co-producing hydrogen. sci-hub.se Density functional theory (DFT) studies on Cu(111) surfaces have shown that the activation barrier for the initial O-H bond scission is lower for isopropanol (a secondary alcohol) compared to propanol (B110389) (a primary alcohol), suggesting secondary alcohols are more readily dehydrogenated. sci-hub.se

| Alcohol | Catalyst System | Primary Carbonyl Product | Key Findings | Reference(s) |

| Isopropanol | Carbon-supported Pt and Cu-Pt | Acetone | Bimetallic Cu-Pt catalysts were studied for kinetics. | researchgate.net |

| Ethanol | Cu-Cr catalysts | Acetaldehyde | Used for catalytic ethanol dehydrogenation to produce ethyl acetate (B1210297) and acetaldehyde. | researchgate.net |

| Isopropanol | Various (Cu, Ni, Fe on activated carbon) | Acetone | Acetone formation observed as a side reaction in furfural hydrotreatment. | researchgate.net |

| Ethanol | Cu(111) surface (Theoretical) | Acetaldehyde | Non-oxidative dehydrogenation explored, showing higher barriers than for secondary alcohols. | sci-hub.se |

| Isopropanol | Cu(111) surface (Theoretical) | Acetone | Lower activation barrier for O-H bond scission compared to primary alcohols. | sci-hub.se |

| Various Alcohols | Silver promoted with Copper | Corresponding Aldehyde | Effective for dehydrogenation at 550-750 °C. | google.com |

Esterification and Etherification Pathways

Esterification, the reaction of an alcohol with a carboxylic acid, is a common method for producing esters, which have applications as solvents, fragrances, and plasticizers. The reaction is typically catalyzed by strong acids like sulfuric acid. echemi.comaocs.org However, during the acid-catalyzed esterification with isopropanol, a significant side reaction is the self-condensation of isopropanol to form diisopropyl ether. echemi.com This side reaction is more pronounced with isopropanol, a secondary alcohol, compared to primary alcohols like ethanol or butanol. echemi.com To suppress ether formation, alternative catalysts such as phosphoric acid or enzymes (lipases) can be used. echemi.comgoogle.com

Etherification reactions involving ethanol and isopropanol are also important for producing fuel additives and other specialty chemicals. The etherification of glycerol (B35011), a byproduct of biodiesel production, with alcohols like ethanol and isopropanol can yield valuable fuel ethers. preprints.orgresearchgate.net Using Amberlyst 15 as a catalyst, glycerol conversion of up to 95% was achieved with isopropanol, yielding a mix of mono- and di-ethers. preprints.org With ethanol, a 97% glycerol conversion was obtained with 80% selectivity to the monoether. preprints.org

Role of Isopropanol and Ethanol in Solvothermal and Hydrothermal Synthesis

In solvothermal and hydrothermal synthesis, the solvent is not merely an inert medium but an active participant that influences the reaction environment, precursor chemistry, and ultimately the properties of the resulting materials. researchgate.net Ethanol and isopropanol are frequently used solvents in these methods due to their ability to control the nucleation and growth of nanoparticles. mdpi.com

Influence on Nanomaterial Morphology and Crystallinity

The choice between isopropanol and ethanol as a solvent can have a profound impact on the size, shape (morphology), and crystalline structure of synthesized nanomaterials.

For instance, in the synthesis of Cadmium Sulfide (B99878) (CdS) nanoparticles, the solvent choice dictates the final morphology. tandfonline.comtandfonline.com CdS nanoparticles synthesized in pure ethanol exhibit a high degree of agglomeration, whereas using isopropanol results in uniformly distributed, well-separated, and nearly spherical particles. tandfonline.comtandfonline.com The particle size also varies, with crystallite sizes of 2.4 nm in ethanol and 2.2 nm in isopropanol, indicating that particle size increases as the alkyl chain of the alcohol gets shorter in this case. tandfonline.com

In the sol-gel synthesis of silica-coated iron oxide (α-Fe2O3@SiO2) core-shell nanoparticles, the average particle size was observed to increase when the solvent was varied from methanol (B129727) to ethanol to isopropanol. researchgate.net This trend is attributed to the different chemical nature and polarity of the solvents. researchgate.netacs.org Isopropanol, being less polar than ethanol, leads to a higher hydrolysis rate of the silica precursor (TEOS), resulting in larger particle sizes. acs.org

The synthesis of ZSM-5 zeolite is also sensitive to the alcohol used. mdpi.com Ethanol can act as a second structure-directing agent, facilitating crystal growth and increasing crystallinity. mdpi.com Higher ethanol concentrations can promote the stacking of zeolite crystals, leading to chainlike morphologies. mdpi.com Other small molecular alcohols, including isopropanol, can also induce this chainlike formation. mdpi.com

| Nanomaterial | Solvent | Effect on Morphology | Effect on Crystallinity/Size | Reference(s) |

| CdS | Ethanol | High degree of agglomeration | Crystallite size of 2.4 nm | tandfonline.comtandfonline.com |

| CdS | Isopropanol | Uniformly distributed, spherical particles | Crystallite size of 2.2 nm | tandfonline.comtandfonline.com |

| α-Fe2O3@SiO2 | Ethanol | More regular and homogeneous particles | Smaller average size than with isopropanol | researchgate.net |

| α-Fe2O3@SiO2 | Isopropanol | Spherical particles | Larger average size than with ethanol | researchgate.netacs.org |

| ZSM-5 Zeolite | Ethanol | Chainlike morphology at high concentrations | Increased relative crystallinity with concentration | mdpi.com |

| Hydroxyapatite (HA) | Isopropanol-water | Little change in morphology | Decreased crystallite size and crystallinity with increased isopropanol | researchgate.net |

| TiO2 | Ethanol | Larger nanoparticles | Not specified | rsc.org |

| TiO2 | Isopropanol | Fibrous structures | Smaller nanoparticles than with ethanol | rsc.orgjst.go.jp |

Mechanistic Insights into Solvent-Mediated Growth Processes

The mechanism by which isopropanol and ethanol influence nanomaterial synthesis is multifaceted, involving factors like solvent polarity, dielectric constant, viscosity, and direct chemical interaction with precursors. acs.orgrsc.org

The dielectric constant of the solvent is a key parameter. A higher dielectric constant, as seen in more polar solvents, can affect the surface charge of colloids, influencing their dispersibility and stability against agglomeration. tandfonline.com In the synthesis of silica-coated iron oxide nanoparticles, the lower polarity and dielectric constant of isopropanol compared to ethanol are linked to a faster hydrolysis rate of the TEOS precursor, which in turn leads to larger particles. acs.org

Alcohols can also participate directly in the reaction chemistry. In the solvothermal synthesis of β-Ga2O3 nanoparticles from a gallium nitrate (B79036) precursor in isopropanol, it was found that the precursor is converted to gallium isopropoxide species at temperatures as low as 80 °C. rsc.org These intermediate species then transform into γ-Ga2O3 and finally β-Ga2O3 nanoparticles at higher temperatures, indicating the solvent is a reactant in the formation of the intermediate. rsc.org

Furthermore, the solvent can influence growth kinetics by affecting the solution's reducing environment. rsc.org In the synthesis of gold nanoparticles, the choice of alcohol can alter the reaction kinetics, with ethanol leading to smaller nanoparticles than methanol, which is related to the speed of particle formation. au.dk The presence of trace amounts of solvents like acetone, ethanol, or isopropanol can mediate kinetic conditions, potentially through indirect control of the solution's electrochemical potential, thereby directing the final shape of the nanoparticles. rsc.org Preferential binding of solvent molecules to specific crystal facets can also occur, slowing the growth of those facets and promoting anisotropic (non-spherical) shapes. jst.go.jp

Degradation and Transformation Pathways of Isopropanol-Ethanol Mixtures in Engineered Systems

The degradation of isopropanol and ethanol mixtures in engineered environments is primarily achieved through advanced oxidation processes and biological treatments. These systems are designed to mineralize the alcohols into less harmful substances, addressing their presence in industrial effluents and waste streams.

Photoreduction and Oxidation Mechanisms

Photocatalysis is a prominent advanced oxidation process for the degradation of organic compounds, including alcohols. The process utilizes a semiconductor photocatalyst, which, upon absorbing light energy, generates electron-hole pairs. These charge carriers initiate redox reactions that transform the organic substrates.

The photocatalytic oxidation of ethanol and isopropanol on a catalyst surface typically proceeds via reaction with photogenerated holes (h⁺) or hydroxyl radicals (•OH). In the case of ethanol, the primary oxidation product is acetaldehyde. researchgate.net For isopropanol, the main product is acetone. researchgate.net The general mechanism involves the abstraction of a hydrogen atom from the alcohol molecule. Studies using electron spin resonance (ESR) have identified the specific radical intermediates formed during these reactions: the 1-hydroxyethyl radical (˙CH₃CHOH) from ethanol and the hydroxypropyl radical (˙(CH₃)₂COH) from isopropanol. rsc.org

The choice of photocatalyst and solvent can significantly influence the reaction efficiency. For instance, in the synthesis of titanium dioxide (TiO₂) photocatalysts, using isopropanol as a solvent has been shown to yield a catalyst with a better degradation effect compared to using ethanol. google.com Cadmium sulfide (CdS) based catalysts have also been effectively used for the photocatalytic oxidation of ethanol and isopropanol vapors under visible light, with the reaction kinetics being well-described by the Langmuir-Hinshelwood model. researchgate.net The rate of photooxidation on CdS catalysts was found to increase with higher stirring rates during synthesis and was enhanced by increased air relative humidity. researchgate.net

Isopropanol and ethanol can also act as sacrificial reagents in CO₂ photoreduction, a process that converts CO₂ into valuable chemicals. rsc.org In these systems, the alcohols scavenge the photogenerated holes, which prevents electron-hole recombination and enhances the efficiency of CO₂ reduction. rsc.org The oxidation of the alcohols occurs simultaneously.

Table 1: Product Yields from CO₂ Photoreduction with Ethanol and Isopropanol as Sacrificial Reagents This table presents the production rates of various chemical species when ethanol and isopropanol are used as sacrificial reagents in a CO₂ photoreduction process using a copper-doped sodium dititanate nanosheets/graphene oxide (CTGN) photocatalyst.

| Sacrificial Reagent | Product | Production Rate (μmol gcat-1 h-1) |

|---|---|---|

| Ethanol | Acetaldehyde | 180.0 |

| Acetone | 8.0 | |

| Isopropanol | 10.0 | |

| Isopropanol | Acetone | 166.0 |

| Acetaldehyde | 55.0 | |

| Ethanol | 2.0 |

Data sourced from RSC Advances. rsc.org

Biological Degradation in Industrial Waste Streams

Biological treatment is a cost-effective and environmentally friendly method for removing organic pollutants like isopropanol and ethanol from industrial wastewater. cwejournal.org These alcohols can be readily degraded by diverse microbial consortia under both aerobic and anaerobic conditions. inchem.orgnsf.gov Industrial waste streams, such as those from distilleries, pharmaceutical manufacturing, and the silicon solar cell industry, often contain mixtures of these alcohols. cwejournal.orgbioline.org.brresearchgate.net

The aerobic biodegradation of isopropanol typically proceeds through its oxidation to acetone, which is then further metabolized. nsf.govresearchgate.net Studies on synthetic hydraulic fracturing fluid containing isopropanol showed that while the alcohol was degraded to levels below detection, acetone accumulated over time. nsf.gov The microbial communities in these systems often become dominated by specific taxa, such as those from the family Pseudomonadaceae, which are known for their metabolic versatility. nsf.govmdpi.com

The efficiency of biodegradation can be influenced by several factors, including substrate concentration, the presence of co-contaminants, and environmental conditions like salinity. High concentrations of the alcohols can be inhibitory to microbial growth. For example, an increase in propanol concentration from 1% to 2% (v/v) was found to decrease the maximum specific growth rate of a microbial consortium. researchgate.net High salinity (e.g., 40 g/L or more) can completely inhibit the degradation process. nsf.gov Furthermore, the presence of other chemicals, such as the biocide glutaraldehyde, can increase the lag phase for the degradation of ethanol and isopropanol. frontiersin.org

Engineered systems like sequencing batch reactors (SBR) and sequencing batch biofilm reactors (SBBR) are employed to treat wastewater containing these alcohols. bioline.org.br SBRs, which use activated sludge, have demonstrated a high capacity for removing isopropyl alcohol from industrial wastewater. bioline.org.br

Table 2: Biodegradation Kinetics of Propanol and Isopropanol by a Mixed Microbial Consortium This table shows the maximum specific growth rate and biodegradation rate for a microbial consortium grown on propanol and isopropanol.

| Substrate (1% v/v) | Maximum Specific Growth Rate (μmax, h-1) | Maximum Biodegradation Rate (% v/v h-1) |

|---|---|---|

| Propanol | 0.1093 | 6.11 x 10-3 |

| Isopropanol | Not specified | 2.72 x 10-3 |

Data sourced from a study on the biodegradation of propanol and isopropanol by a mixed microbial consortium. researchgate.net

Environmental Distribution, Fate, and Ecotoxicological Relevance of Isopropanol and Ethanol

Atmospheric Fate and Photo-oxidation of Isopropanol (B130326) and Ethanol (B145695) Vapors

Once released into the atmosphere, isopropanol and ethanol exist predominantly in the vapor phase due to their high vapor pressures. alberta.ca Their persistence and transformation are primarily governed by photochemical reactions.

The atmospheric lifetime of isopropanol and ethanol is relatively short, as they are efficiently removed through photo-oxidation. The principal degradation pathway for both alcohols is reaction with photochemically generated hydroxyl (OH) radicals. alberta.cacopernicus.org The reaction mechanism involves the abstraction of a hydrogen atom from a C-H bond, as H-atom abstraction from the O-H bond is considered negligible. scielo.brscielo.br

Table 1: Atmospheric Lifetimes and Primary Oxidation Products

| Compound | Atmospheric Half-Life (Reaction with OH radicals) | Primary Oxidation Product |

| Ethanol | ~2.5 days scielo.br | Acetaldehyde (B116499) scielo.brscielo.br |

| Isopropanol | 0.6 - 3 days alberta.cacopernicus.org | Acetone (B3395972) scielo.brscielo.br |

Secondary organic aerosols (SOAs) are formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the particle phase. nih.gov While the oxidation of many VOCs is a significant source of SOA, the potential for short-chain alcohols like ethanol and isopropanol to form SOA is generally considered low. rsc.org Their primary oxidation products, acetaldehyde and acetone, are themselves highly volatile. However, the atmospheric chemistry leading to SOA is complex, and even precursors with low aerosol yields can contribute to particle formation under specific atmospheric conditions, such as in the presence of other pollutants or high humidity. rsc.orgiiasa.ac.atresearchgate.net Studies on biofuels, which can contain ethanol, indicate that aromatic-rich fuel mixtures have a much higher potential to form SOA than the alcohol component alone. rsc.org

Atmospheric Lifetime and Reaction Mechanisms with Radicals

Aquatic and Terrestrial Transport and Biotransformation of Isopropanol and Ethanol

When released to land or water, the high water solubility and low octanol-water partition coefficients of isopropanol and ethanol govern their transport and fate.

Due to their chemical properties, neither isopropanol nor ethanol is expected to significantly adsorb to soil or sediment. mass.govusda.gov These alcohols are highly soluble in water and exhibit low soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating a low tendency for sorption to organic matter in soil and suspended solids in water. usda.gov Consequently, their mobility in soil and groundwater is high, and they are likely to remain dissolved in the aqueous phase rather than binding to particulate matter. mass.gov

Biodegradation is a primary removal process for both isopropanol and ethanol in soil and water. alberta.camass.govusda.gov They are readily biodegradable under both aerobic and anaerobic conditions by a wide variety of microorganisms. alberta.cawho.int

Under aerobic conditions, microorganisms utilize alcohol dehydrogenase enzymes to oxidize ethanol and isopropanol to acetaldehyde and acetone, respectively. alberta.canih.gov These intermediates are then further metabolized, ultimately to carbon dioxide and water. The half-life for aerobic biodegradation of isopropanol in soil and water is estimated to range from approximately 1 to 7 days. alberta.ca Similarly, ethanol degrades rapidly in soil and water, with reported half-lives ranging from 0.1 to 10 days. mass.gov

Anaerobic degradation also occurs, though pathways can be more complex. alberta.canih.gov In some anoxic environments, such as wetland sediments, diverse microbial communities are capable of producing and cycling ethanol and isopropanol. nih.govasm.org Anaerobic degradation of ethanol in groundwater can lead to the production of methane (B114726). mass.gov For isopropanol, anaerobic degradation can involve methanogens that use it as a hydrogen donor, producing acetone in the process. asm.org

Sorption to Soil and Sediment Matrices

Ecological Implications for Microbial Communities and Aquatic Organisms

The ecological effects of isopropanol and ethanol are primarily associated with high concentrations resulting from spills. Both compounds are considered to have low acute toxicity to aquatic organisms. epa.govoecd.org

Toxicity data for fish and aquatic invertebrates show high LC50 (lethal concentration for 50% of the test population) values, typically in the range of thousands of milligrams per liter (mg/L). For isopropanol, 48- to 96-hour LC50 values for freshwater fish range from 4,200 to 11,130 mg/L. Similarly, ethanol is considered practically non-toxic to fish and aquatic invertebrates. epa.gov

However, a significant indirect ecological risk associated with large releases of these alcohols into aquatic systems is the potential for dissolved oxygen depletion. mass.govusda.gov The rapid aerobic biodegradation of these substances by microorganisms can consume large amounts of dissolved oxygen, leading to hypoxic or anoxic conditions. This oxygen depletion can cause significant stress or mortality to fish and other aquatic organisms, an effect that can be more severe than the direct toxicity of the alcohols themselves. mass.govusda.gov

Table 2: Acute Ecotoxicity Data for Isopropanol and Ethanol

| Compound | Organism Type | Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Isopropanol | Freshwater Fish | Pimephales promelas (Fathead minnow) | LC50 (96 h) | 9,640 | oecd.org |

| Isopropanol | Freshwater Fish | Lepomis macrochirus (Bluegill) | LC50 (96 h) | >1,400 | oecd.org |

| Isopropanol | Freshwater Invertebrate | Daphnia magna | EC50 (48 h) | 2,285 | nih.gov |

| Isopropanol | Marine Crustacean | Crangon crangon | LC50 (48-96 h) | 1,150 - 1,400 | |

| Ethanol | Freshwater Fish | Pimephales promelas (Fathead minnow) | LC50 (96 h) | >100 | epa.gov |

| Ethanol | Freshwater Invertebrate | Daphnia magna | LC50 (48 h) | 2 | epa.gov |

Impact on Microcosm Ecosystems and Bioremediation Potential

Isopropanol and ethanol, due to their high water solubility, are readily distributed in aquatic and soil environments following a spill. nih.gov Their impact and subsequent breakdown are heavily influenced by microbial activity. Both alcohols are considered readily biodegradable under both aerobic and anaerobic conditions. mst.dknsf.gov

Microcosm studies, which simulate natural environments on a smaller scale, have been crucial in understanding the bioremediation potential of these compounds. In these controlled settings, diverse microbial communities demonstrate the ability to utilize isopropanol and ethanol as sole carbon sources. epa.govresearchgate.netslideshare.net For instance, research on hydraulic fracturing fluid showed that microbial consortia from lake and sludge environments could degrade isopropanol to below detection limits within 6.5 days. nsf.gov Similarly, ethanol is known to biodegrade rapidly in soil, groundwater, and surface water, with estimated half-lives ranging from 0.1 to 10 days. mass.gov

The process of bioremediation involves microorganisms, such as bacteria and fungi, breaking down these contaminants into less toxic or non-toxic substances like carbon dioxide, water, and cell mass. epa.govslideshare.netepa.gov The rate of this breakdown can be influenced by several factors, including the initial concentration of the alcohol, the presence of other organic compounds, and the specific microbial populations present. nsf.govepa.gov For example, a mixed microbial consortium demonstrated the ability to biodegrade high concentrations of both 1-propanol (B7761284) and isopropanol, with isopropanol being degraded via an acetone intermediate. researchgate.netresearchgate.net In wetland sediment microcosms, high concentrations of both ethanol and isopropanol have been linked to sustaining high rates of microbial activity, including methane emissions, with diverse microorganisms showing the potential for alcohol cycling. nih.gov

However, the introduction of high concentrations of these alcohols can also have immediate impacts on the ecosystem. The rapid aerobic biodegradation of ethanol can lead to significant oxygen depletion in the water, which can cause secondary effects such as fish kills, an impact observed in real-world spill scenarios. mass.gov Furthermore, while microorganisms can adapt to utilize these alcohols, the presence of ethanol can sometimes reduce the biodegradation rate of other contaminants, such as benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX), potentially increasing the persistence of these co-contaminants in groundwater. mass.gov

Table 1: Bioremediation Studies of Isopropanol and Ethanol

| Compound | Microorganism Type | Environment Simulated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Isopropanol | Mixed microbial consortium | Not specified | Utilized high concentrations of IPA as sole carbon source; degradation occurred via an acetone intermediate. | researchgate.net |

| Isopropanol | Bacillus pallidus (thermophile) | Hot industrial waste streams | Capable of degrading high concentrations (up to 24 g/l) of IPA at 60°C. | researchgate.net |

| Isopropanol | Lake and sludge microbes | Hydraulic fracturing fluid | Degraded to below detection limits within 6.5 days. | nsf.gov |

| Ethanol | Natural microbial communities | Soil, groundwater, surface water | Rapid biodegradation with half-lives of 0.1 to 10 days. | mass.gov |

| Ethanol & Isopropanol | Diverse microbial taxa | Wetland sediments | Implicated in sustaining high rates of microbial activity and greenhouse gas emissions. | nih.gov |

Non-Specific Cellular Responses in Select Indicator Species

A primary non-specific response is the disruption of cellular membranes. atamanchemicals.com Short-chain alcohols, including ethanol and isopropanol, can increase membrane fluidity, a process known as fluidization. biorxiv.orgnih.gov This increased fluidity can compromise the membrane's integrity, leading to uncontrolled transport of solutes, leakage of essential ions and cofactors, and disruption of electrochemical gradients. atamanchemicals.comnih.govijic.info While some organisms may adapt by altering the lipid composition of their membranes, this fluidizing effect is a key mechanism of toxicity. nih.gov For example, studies on Bacillus subtilis and mycobacteria have shown that membrane fluidization is a sensed stress that triggers specific cellular responses. biorxiv.orgresearchgate.net However, research on cyanobacteria suggests that short-chain alcohols like ethanol and propanol (B110389) have a less pronounced effect on membrane fluidity compared to longer-chain alcohols. sci-hub.se

In various indicator species, these cellular disruptions manifest in different ways. In the yeast Saccharomyces cerevisiae, ethanol stress is known to cause a broad range of toxic effects, including the induction of the unfolded protein response (UPR), a reaction to an accumulation of misfolded proteins. frontiersin.orgresearchgate.net In invertebrates like Daphnia magna, exposure to isopropanol and ethanol can elicit behavioral changes, which serve as an indicator of toxicity. oup.com Studies on the nematode Caenorhabditis elegans also use endpoints like feeding inhibition and lethality to rank the toxicity of short-chain alcohols, generally finding isopropanol to be more toxic than ethanol. researchgate.net

In microalgae, such as Pseudokirchneriella subcapitata, both alcohols can inhibit photosynthesis and suppress oxygen production. researchgate.netnih.govresearchgate.net Cell-based assays using fish cell lines from species like Atlantic sturgeon and maraena whitefish have shown that isopropanol can be more toxic than ethanol, with the evolutionarily older sturgeon showing a higher adaptation potential to these alcohols. nih.gov In immune cells like macrophages, ethanol exposure can lead to oxidative stress, characterized by the excessive production of reactive oxygen species (ROS), which impairs vital cellular functions like phagocytosis. oup.com

Table 2: Summary of Non-Specific Cellular Responses to Isopropanol and Ethanol in Indicator Species

| Indicator Species/System | Compound(s) | Cellular Response | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Bacteria (Bacillus subtilis, Mycobacteria) | Isopropanol, Ethanol | Membrane fluidization | Sensed as cellular stress, triggers adaptive responses. | biorxiv.orgresearchgate.net |

| Yeast (Saccharomyces cerevisiae) | Ethanol | Protein denaturation, Membrane damage, Unfolded Protein Response (UPR) | Inhibition of growth and cellular function. | nih.govfrontiersin.orgresearchgate.net |

| Microalgae (P. subcapitata) | Isopropanol, Ethanol | Inhibition of photosynthesis | Reduced oxygen production. | researchgate.netnih.govresearchgate.net |

| Invertebrate (C. elegans) | Isopropanol, Ethanol | General cellular toxicity | Feeding inhibition, lethality; Isopropanol > Ethanol. | researchgate.net |

| Fish Cell Lines (A. oxyrinchus, C. maraena) | Isopropanol, Ethanol | Cellular mortality | Species-specific differences in toxicity and recovery. | nih.gov |

| Macrophages (Immune cells) | Ethanol | Oxidative stress | Impaired phagocytosis and glycolysis. | oup.com |

Computational Chemistry and Theoretical Modeling of Isopropanol Ethanol Systems

Quantum Chemical Approaches to Intermolecular Interactions

Quantum chemical methods are instrumental in providing a detailed, electron-level understanding of the forces governing the interactions between isopropanol (B130326) and ethanol (B145695) molecules. These approaches allow for precise calculations of bonding energies and the exploration of potential energy surfaces.

Hydrogen Bonding Networks and Their Energetics

The primary intermolecular force in isopropanol-ethanol systems is hydrogen bonding, where the hydroxyl group of one molecule interacts with the oxygen atom of another. The structure and energetics of these hydrogen bond (H-bond) networks dictate many of the mixture's macroscopic properties.

In alcohol solutions, molecules can act as both single hydrogen bond donors and single or double acceptors. acs.org Molecular dynamics simulations of alcohol-water mixtures, which provide insight applicable to alcohol-alcohol systems, show that water-water interactions tend to become stronger while ethanol-ethanol interactions weaken in mixtures compared to the pure liquids. acs.org Studies on pure alcohols show that methanol (B129727) tends to form long hydrogen-bonded chains, while the bulky methyl groups in isopropanol lead to shorter, more bent chains due to steric repulsion. rug.nl Ethanol's hydrogen bonding network is considered intermediate between that of methanol and isopropanol. rug.nl

The addition of water to isopropanol can lead to an increase in dangling (non-hydrogen-bonded) alcohol OH bonds, suggesting that the bulky isopropyl group can impede ideal hydrogen bond formation. osti.gov In an isopropanol-ethanol mixture, a dynamic equilibrium of isopropanol-isopropanol, ethanol-ethanol, and isopropanol-ethanol hydrogen bonds would exist. The energetics are influenced by steric hindrance, with the interaction between two isopropanol molecules being sterically less favorable than that between two ethanol molecules or an ethanol-isopropanol pair. osti.govquora.com

Conformational Analysis of Individual Molecules and Aggregates

Both ethanol and isopropanol exist as a mixture of different conformers due to rotation around their C-C and C-O bonds. High-level quantum chemical calculations have been used to determine the relative stabilities of these conformers. nih.govdntb.gov.ua

For ethanol, the two primary conformers are trans and gauche. For isopropanol, rotation of the hydroxyl group also leads to trans and gauche forms, with the gauche conformer being slightly lower in energy. researchgate.net Furthermore, the rotation of the two methyl groups adds complexity, leading to 27 nearly equivalent minima on the potential energy surface. researchgate.net Electron correlation effects are significant in determining the rotational barriers, with second- and third-order correlation effects playing a key role. nih.gov

Table 1: Calculated Relative Energies of Isopropanol and Ethanol Conformers This table presents data synthesized from computational studies. The exact values can vary based on the level of theory and basis set used.

| Molecule | Conformer | Relative Energy (kJ/mol) | Source |

| Isopropanol | Trans (Cs) | 0.3 | researchgate.net |

| Gauche (C1) | 0.0 | researchgate.net | |

| Ethanol | Trans | 0.0 | nih.gov |

| Gauche | 0.5 | nih.gov |

When isopropanol and ethanol form aggregates, the conformational preferences of the individual molecules and the intermolecular hydrogen bonding pattern are coupled. The most stable structures of alcohol clusters are those that maximize the strength of the hydrogen bonds while minimizing steric repulsion. researchgate.net

Molecular Dynamics Simulations of Isopropanol-Ethanol Mixtures

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a bridge between the quantum mechanical description of single molecules and the macroscopic properties of the bulk liquid.

Solvation Shell Dynamics and Radial Distribution Functions

The structure of a liquid mixture can be described using radial distribution functions (RDFs), which give the probability of finding a particle at a certain distance from a reference particle. In an isopropanol-ethanol mixture, RDFs for different atom pairs (e.g., oxygen-oxygen, oxygen-hydroxyl hydrogen) reveal the average distances and coordination numbers of the hydrogen bonds. aip.org

Simulations of related systems show distinct solvation shells around alcohol molecules. nih.govnih.gov In isopropanol-water mixtures, for example, the RDF between the isopropanol's alcohol hydrogen and a phosphoryl oxygen of an extractant shows clear correlation peaks indicating hydrogen bonding. researchgate.net In a mixed isopropanol-ethanol solution, each alcohol molecule is surrounded by a solvation shell composed of both types of molecules. The composition of this shell is dependent on the bulk concentration of the mixture. Studies on carbon nanoparticles in water/alcohol mixtures show that alcohol molecules preferentially accumulate at surfaces, and the dynamics of molecules within the solvation shell are significantly slower than in the bulk. nih.gov

Diffusion Coefficients and Transport Properties

Transport properties, such as diffusion coefficients and viscosity, are readily calculated from MD simulations and are crucial for understanding mass transfer in the liquid. The self-diffusion coefficient describes the random motion of a single molecule, while the mutual diffusion coefficient characterizes the mixing of the components. mdpi.comresearchgate.net

MD simulations have been used to calculate diffusion coefficients in ternary mixtures of methanol, ethanol, and isopropanol. researchgate.net The results show that diffusion is dependent on system size, and corrections are often needed to extrapolate to the thermodynamic limit. researchgate.net In general, for alcohol mixtures, increasing the concentration of the larger, bulkier alcohol (isopropanol) tends to lower the density and viscosity of the mixture, while increasing the self-diffusion coefficients of the components. researchgate.netbas.bg

Table 2: Intra-diffusion Coefficients in a Ternary Alcohol Mixture Data from molecular dynamics simulations of a ternary mixture (xMethanol = 0.125, xEthanol = 0.625, xIsopropanol = 0.25) at 298.15 K and 0.1 MPa. researchgate.net

| Component | Uncorrected Diffusion Coefficient (10-9 m2/s) | Corrected Diffusion Coefficient (10-9 m2/s) |

| Methanol | 1.83 | 2.10 |

| Ethanol | 1.12 | 1.30 |

| Isopropanol | 0.77 | 0.91 |

The accuracy of simulated diffusion coefficients is highly dependent on the force field used to model the intermolecular potentials. mdpi.commdpi.com For instance, simulations of ethanol have shown that modifications to the Lennard-Jones parameters for the hydroxyl oxygen can significantly improve agreement with experimental self-diffusion data. mdpi.com

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Prediction

Density Functional Theory (DFT) is a versatile computational method that offers a balance between accuracy and computational cost, making it suitable for studying larger systems and chemical reactions.

DFT calculations are widely used to explore reaction mechanisms. For example, DFT has been employed to investigate the mechanism of reactions between methyl perfluoroalkyl ethers and isopropyl alcohol, identifying transition states and calculating activation parameters. udayton.edu It has also been used to suggest that on a silver catalyst surface, the electrochemical reduction of CO has a lower onset potential for producing ethanol compared to copper surfaces. nih.gov Such studies provide insight into the intrinsic reactivity of the alcohol functional groups.

In the realm of spectroscopy, DFT is a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra. rsc.org DFT calculations have successfully predicted the dipole moments and dielectric constants of liquid methanol and ethanol, showing good agreement with experimental data. aps.org The theory can also be used to calculate vibrational frequencies, which helps in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov For isopropanol, highly correlated ab initio calculations, a related quantum chemical method, have been used to reproduce experimental data and predict new properties to aid in the analysis of its rotational-vibrational spectra. researchgate.net These methods can be applied to isopropanol-ethanol mixtures to predict how their spectra would change upon mixing due to hydrogen bonding interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of isopropanol-ethanol systems. Through high-level theoretical calculations, researchers can map out potential energy surfaces, identify stable intermediates, and characterize the transition states that govern reaction kinetics. These studies are crucial for understanding combustion processes, catalytic conversions, and atmospheric chemistry involving these alcohols.

The decomposition and oxidation of isopropanol and ethanol involve numerous elementary reactions, including dehydrogenation, dehydration, and C-C bond scission. Theoretical studies have explored these pathways in detail. For instance, in the oxidation of isopropanol, a significant pathway involves dehydrogenation to produce acetone (B3395972) and propylene (B89431). mdpi.com The initial steps often involve the abstraction of a hydrogen atom, leading to the formation of alcohol radicals. The specific radical formed (e.g., from the α-carbon, β-carbon, or hydroxyl group) dictates the subsequent reaction channels.